molecular formula C15H25N3 B7986150 (R)-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine

(R)-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine

Cat. No.: B7986150
M. Wt: 247.38 g/mol
InChI Key: MZQKEWUMXPKZHI-OAHLLOKOSA-N
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Description

®-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine is a chiral compound belonging to the class of piperidine derivatives Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine typically involves the following steps:

Industrial Production Methods: The industrial production of this compound involves similar steps but is optimized for large-scale synthesis. The reaction conditions are typically mild, making the process suitable for mass production .

Chemical Reactions Analysis

Types of Reactions: ®-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

®-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of ®-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: ®-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine is unique due to its specific chiral configuration and the presence of both piperidine and ethane-1,2-diamine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

(R)-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a benzylpiperidine moiety linked to a methylethane-1,2-diamine segment, which may confer unique pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C15H25N3C_{15}H_{25}N_{3} with a molecular weight of 249.38 g/mol. It features a chiral center at the nitrogen atom, contributing to its stereochemical properties.

PropertyValue
Molecular FormulaC15H25N3
Molecular Weight249.38 g/mol
CAS Number1354003-63-6
SolubilitySoluble in water

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its potential as an enzyme inhibitor and receptor modulator.

The compound's mechanism of action involves interaction with specific receptors and enzymes, modulating their activity. Notably, it has been investigated for its role as a selective antagonist for chemokine receptors, particularly CCR3, which is involved in inflammatory processes.

Structure-Activity Relationship (SAR)

Recent studies have highlighted the importance of the benzylpiperidine structure in enhancing the binding affinity to CCR3 receptors. Modifications to the piperidine ring and side chains have been shown to improve potency significantly:

  • Initial Findings : Early SAR studies suggested that introducing N-(alkyl) substituents could enhance receptor binding from micromolar to low nanomolar ranges .
  • Optimized Compounds : Further optimization led to compounds exhibiting potent in vitro functional antagonism against eotaxin-induced calcium mobilization in human eosinophils .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Antagonistic Activity : A study demonstrated that derivatives of this compound effectively inhibited CCR3-mediated signaling pathways, which are crucial in allergic responses and asthma .
  • Neuroprotective Effects : Research indicated that certain piperidine derivatives possess neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

Pharmacological Applications

The pharmacological applications of this compound are diverse:

  • Anti-inflammatory : Due to its antagonistic effects on chemokine receptors, it may be beneficial in treating conditions characterized by excessive inflammation.
  • Neurodegenerative Disorders : Its potential neuroprotective effects open avenues for research into therapies for diseases like Alzheimer's and Parkinson's.

Properties

IUPAC Name

N'-[(3R)-1-benzylpiperidin-3-yl]-N'-methylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-17(11-9-16)15-8-5-10-18(13-15)12-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,16H2,1H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQKEWUMXPKZHI-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCN)[C@@H]1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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